REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][C:14]#[N:15].[H][H]>[Co].C(CN)O>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][NH2:15]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
40 μL
|
Type
|
solvent
|
Smiles
|
C(O)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 70° C.
|
Type
|
CUSTOM
|
Details
|
for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration, evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
drying (50° C./10 mbar/2 h)
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |